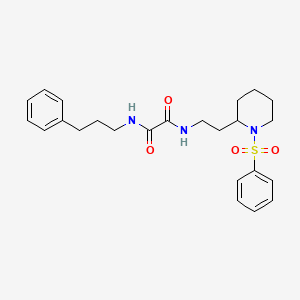

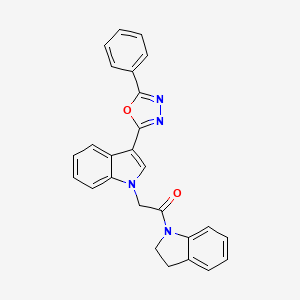

![molecular formula C17H19N3O B2917372 5-(Tert-butyl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-ol CAS No. 879477-75-5](/img/structure/B2917372.png)

5-(Tert-butyl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “5-(Tert-butyl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-ol” is a pyrazolo[1,5-a]pyrimidin-7-yl phenyl amide . It has been discovered in a unique high throughput cell-based screen . This compound is expected to target tumor cells that lack one or more checkpoints, a hallmark of cancer .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]quinolines, which are structurally similar to the compound , has been developed under transition-metal-free conditions . This method involves a novel combination of aromatic nucleophilic substitution and Knoevenagel condensation reactions .Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]quinolines have been studied . These reactions involve aromatic nucleophilic substitution and Knoevenagel condensation .科学的研究の応用

Adenosine Receptor Affinity

One significant application involves the synthesis of pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine, demonstrating affinity for A1 adenosine receptors. These compounds, through modifications at the N1 and N5 positions, exhibit varying degrees of activity, with specific substitutions enhancing overall activity. This area of research highlights the potential of pyrazolo[1,5-a]pyrimidin-7-ol derivatives in modulating adenosine receptor activity, which is crucial in various physiological processes (Harden, Quinn, & Scammells, 1991).

Antiproliferative and Proapoptotic Agents

Another application area is the investigation of pyrazolo[3,4-d]pyrimidine derivatives as antiproliferative and proapoptotic agents. These compounds inhibit cell proliferation and induce apoptosis by blocking the phosphorylation of Src, a key player in cancer cell growth and survival. This research suggests the therapeutic potential of these derivatives in cancer treatment by interfering with critical signaling pathways (Carraro et al., 2006).

Inhibition of Mycobacterial ATP Synthase

Pyrazolo[1,5-a]pyrimidines have also been explored for their inhibitory effects on mycobacterial ATP synthase, a critical enzyme for the survival of Mycobacterium tuberculosis. Research in this area focuses on the design, synthesis, and evaluation of novel derivatives that exhibit potent activity against M. tuberculosis, offering a potential new avenue for tuberculosis treatment (Sutherland et al., 2022).

Serotonin 5-HT6 Receptor Antagonists

Another study highlights the synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidin derivatives as serotonin 5-HT(6) receptor antagonists. These compounds, through strategic structural modifications, exhibit high potency and selectivity, offering insights into designing ligands with improved pharmacokinetic properties (Ivachtchenko et al., 2011).

Anti-inflammatory Properties

The anti-inflammatory properties of pyrazolo[1,5-a]pyrimidine derivatives have been studied, with specific compounds showing promising activity in vivo and in vitro. This research suggests the potential of these derivatives as nonacid analgesic and anti-inflammatory agents, highlighting their importance in developing new therapeutic options for inflammation-related disorders (Bruni et al., 1993).

作用機序

Target of Action

The primary targets of 5-(Tert-butyl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-ol are p21-checkpoint deficient cells . These cells are a downstream effector of p53 and play a crucial role in cell cycle progression .

Mode of Action

This compound interacts with its targets by preferentially inducing apoptosis in p21-checkpoint deficient cells . This interaction disrupts the cell cycle progression, leading to endoreduplication and ultimately, apoptosis .

Biochemical Pathways

The affected biochemical pathway is the p21-checkpoint pathway . Disruption of this checkpoint results in the failure of the cell to arrest, leading to endoreduplication, and ultimately, apoptosis . The p21-deficient cells show increased chemosensitivity compared with the p21-proficient cells .

Result of Action

The molecular and cellular effects of the compound’s action include the induction of apoptosis in p21-checkpoint deficient cells . This leads to the potent inhibition of a panel of colon tumor cell lines .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, DNA damage and other environmental stresses can affect the p21-checkpoint pathway . .

将来の方向性

特性

IUPAC Name |

5-tert-butyl-3-(4-methylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O/c1-11-5-7-12(8-6-11)13-10-18-20-15(21)9-14(17(2,3)4)19-16(13)20/h5-10,18H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVGGQIBDKCVXGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CNN3C2=NC(=CC3=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

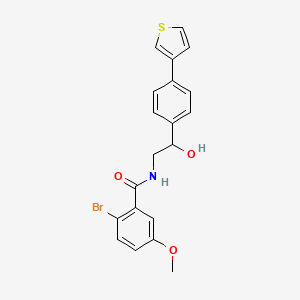

![[2-(3-Methoxyanilino)-2-oxoethyl] 4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carboxylate](/img/structure/B2917293.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2917294.png)

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2917298.png)

![5-Isopropyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2917306.png)

![(3Z)-3-(benzoylhydrazinylidene)benzo[f]chromene-2-carboxamide](/img/structure/B2917307.png)

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(naphthalen-2-yl)acetamide](/img/structure/B2917309.png)

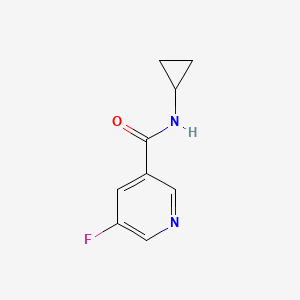

![N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-3-thiophenecarboxamide](/img/structure/B2917311.png)